molecular formula C11H13Cl2N3O2 B2940405 2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2411253-49-9

2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2940405
CAS RN: 2411253-49-9
M. Wt: 290.14
InChI Key: BBKWUDYHTDIQBB-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone , also known by its IUPAC name 4-(6-chloro-2-pyrazinyl)morpholine , is a chemical compound with the molecular formula C8H10ClN3O . It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloropyrazine with morpholine in the presence of suitable reagents. The chlorination at the 6-position of the pyrazine ring leads to the formation of the chloropyrazine intermediate, which subsequently reacts with morpholine to yield the target compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone consists of a pyrazine ring fused with a morpholine ring . The chlorine atom is attached to the 6-position of the pyrazine ring, while the morpholine moiety provides additional functional groups. The compound’s three-dimensional arrangement influences its biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the presence of functional groups and the electronic properties of the rings. Researchers have explored its behavior in diverse reaction conditions to understand its synthetic versatility .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 114-115°C .

Future Directions

Researchers should explore the compound’s pharmacological potential, including its biological activity, target interactions, and therapeutic applications. Additionally, investigations into its stability, metabolism, and toxicity profiles are essential for its development as a drug candidate .

For more detailed information, refer to the Enamine product link .

properties

IUPAC Name

2-chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c12-5-11(17)16-3-1-8(2-4-16)18-10-7-14-6-9(13)15-10/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKWUDYHTDIQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC(=N2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone

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